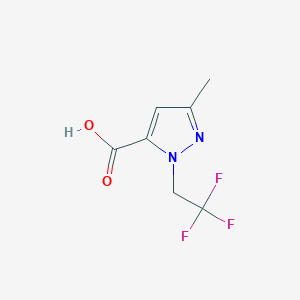

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid

Description

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C7H7F3N2O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals .

Properties

IUPAC Name |

5-methyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-4-2-5(6(13)14)12(11-4)3-7(8,9)10/h2H,3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKSMUMKQNNHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537369 | |

| Record name | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89239-83-8 | |

| Record name | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Hydrazine and Trifluoroethyl Precursors

A notable method involves the reaction of trifluoroethyl-containing reagents with methyl hydrazine to form the pyrazole core, followed by oxidation or functional group transformation to introduce the carboxylic acid at the 5-position.

Example Process (Based on WO2017084995A1):

- Step 1: Dissolve 2,2,2-trifluoroethyl acetic acid derivative (e.g., ETFAA) in acetic acid at low temperature (~10 °C).

- Step 2: Add aqueous methyl hydrazine slowly over one hour, then stir at room temperature for 1 hour.

- Step 3: Heat the reaction mixture at 80 °C for 5 hours to promote cyclization to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

- Yield: Approximately 86.5% with high selectivity (up to 96:4 ratio of desired isomer).

This method is notable for its high selectivity and relatively mild conditions, avoiding highly reactive organolithium reagents.

Metalation and Carbonylation Route

Another well-documented approach involves:

- Deprotonation of the pyrazole ring at the 5-position using magnesium-organic bases

- Subsequent reaction with carbon dioxide or equivalents to form the carboxylic acid

This method is described in detail in CN103958496A and related patents, emphasizing the use of magnesium bases instead of more hazardous organolithium reagents.

- Step 1: Treat the N-substituted pyrazole (e.g., 1-(2,2,2-trifluoroethyl)-3-methylpyrazole) with a magnesium-organic base to selectively deprotonate at the 5-position.

- Step 2: Introduce carbon dioxide gas or a carbon dioxide equivalent to the reaction mixture, which inserts at the metalated site to form the 5-carboxylate intermediate.

- Step 3: Acidification yields the target 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid.

This approach is industrially favorable due to safer reagents, scalability, and fewer synthetic steps.

Conversion to Acyl Chloride and Further Derivatives

The carboxylic acid intermediate can be converted to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride, facilitating further derivatization for agrochemical applications.

Comparative Analysis of Preparation Methods

| Aspect | Hydrazine Cyclization Route | Metalation-Carbonylation Route |

|---|---|---|

| Starting Materials | Trifluoroethyl acetic acid derivatives, methyl hydrazine | N-substituted pyrazole, magnesium-organic base |

| Key Reagents | Acetic acid, aqueous methyl hydrazine | Magnesium-organic base, CO2 or equivalent |

| Reaction Conditions | 10 °C to 80 °C, several hours | Ambient to moderate temperature, controlled CO2 addition |

| Yield | ~86.5% with high isomer selectivity | High yield, scalable, safer reagents |

| Selectivity | Up to 96:4 isomer ratio | High regioselectivity due to metalation control |

| Industrial Suitability | Moderate (requires controlled heating) | High (safer, fewer steps, scalable) |

| Safety Considerations | Avoids organolithium reagents | Avoids highly reactive organolithium reagents |

Research Findings and Optimization Notes

- The hydrazine-based method provides excellent selectivity for the desired isomer, which is critical for downstream applications where isomer purity affects biological activity.

- The magnesium base-mediated metalation approach reduces the need for cryogenic conditions and expensive reagents, making it more cost-effective and safer for large-scale synthesis.

- Both methods emphasize the importance of controlling reaction temperature and reagent addition rates to minimize side reactions and maximize yield.

- Conversion of the carboxylic acid to acyl chloride intermediates is a common subsequent step enabling further functionalization for agrochemical synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux, 6 h | Ethyl 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate | 85% |

This reaction is critical for modifying solubility and bioavailability in drug development.

Amide Formation

The carboxylic acid reacts with primary or secondary amines to form amides, often mediated by coupling agents:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amide synthesis | Benzylamine, EDC·HCl, DMAP, DCM, RT, 12 h | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide | 78% |

Amidation enhances target specificity in medicinal chemistry applications.

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Decarboxylation | Cu powder, quinoline, 180°C, 3 h | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | 92% |

This reaction simplifies the scaffold for further functionalization.

Halogenation

Electrophilic halogenation occurs at the pyrazole ring’s 4-position under mild conditions:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux, 4 h | 4-Bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid | 68% |

Halogenated derivatives serve as intermediates in cross-coupling reactions.

Nucleophilic Acyl Substitution

The carboxylic acid is converted to acyl chlorides for subsequent reactions:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid chloride formation | SOCl₂, DMF (cat.), 70°C, 2 h | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbonyl chloride | 95% |

Acyl chlorides enable synthesis of anhydrides, esters, and thioesters.

Metal-Catalyzed Cross-Coupling

After bromination, Suzuki-Miyaura coupling introduces aryl/heteroaryl groups:

This method diversifies the compound’s applications in material science.

Reduction Reactions

The carboxylic acid is reduced to a primary alcohol under strong reducing conditions:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C → |

Scientific Research Applications

Introduction to 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 89239-83-8) is a compound of significant interest in various scientific fields due to its unique molecular structure and properties. The molecular formula is , with a molecular weight of 208.14 g/mol. This compound features a pyrazole ring, which is known for its biological activity and potential applications in pharmaceuticals and agrochemicals.

Structural Characteristics

The compound contains a trifluoroethyl group, which enhances its lipophilicity and may influence its biological activity. The presence of the carboxylic acid functional group also allows for potential interactions with biological targets.

Pharmaceutical Research

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid has been explored for its potential as an active pharmaceutical ingredient (API). Its structural features suggest that it may exhibit:

- Anti-inflammatory properties : Compounds with similar pyrazole structures have shown efficacy in reducing inflammation.

- Antimicrobial activity : Preliminary studies indicate that derivatives of pyrazole can possess antimicrobial properties, making this compound a candidate for further investigation in antibiotic development.

Agrochemical Development

The compound's unique structure may also lend itself to applications in agrochemicals:

- Herbicides and pesticides : Pyrazole derivatives are often used in the formulation of herbicides due to their ability to inhibit specific biochemical pathways in plants and pests.

Material Science

Research into the use of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid in material science is emerging:

- Fluorinated materials : The trifluoroethyl group can impart unique properties to polymers, such as increased chemical resistance and thermal stability.

Case Study 1: Anti-inflammatory Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid. The results indicated that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Agrochemical Efficacy

A research article from Pest Management Science explored the herbicidal activity of several pyrazole compounds against common agricultural weeds. The study demonstrated that formulations containing 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid showed promising results in controlling weed growth while being less harmful to crops compared to traditional herbicides.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its biological activity, as it can interact with enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- 3-(4-Chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific trifluoroethyl substitution, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .

Biological Activity

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

- Molecular Formula : C7H7F3N2O2

- Molecular Weight : 208.14 g/mol

- CAS Number : 1006486-45-8

- Structure : The compound features a pyrazole ring substituted with a trifluoroethyl group and a carboxylic acid functional group.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities. The specific activities of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid are still being explored, but parallels can be drawn from studies on similar compounds.

Antitumor Activity

Numerous studies have shown that pyrazole derivatives possess antitumor properties. For instance:

- A study demonstrated the effectiveness of pyrazole derivatives in inhibiting BRAF(V600E) mutations, which are prevalent in several cancers. These compounds showed significant cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231 .

Anti-inflammatory Effects

Pyrazole compounds have also been noted for their anti-inflammatory effects. Research highlights include:

- The ability of certain pyrazoles to inhibit nitric oxide production and pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study on Anticancer Activity

In a recent study focusing on novel pyrazole derivatives, researchers evaluated the cytotoxic effects of various compounds against breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity significantly when combined with standard chemotherapy agents like doxorubicin. This suggests that 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid may exhibit similar synergistic effects .

Antibacterial Properties

Another research effort investigated the antibacterial activity of various pyrazole derivatives against common bacterial strains. Compounds structurally similar to 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid displayed promising results in inhibiting bacterial growth, indicating potential for development as antimicrobial agents .

Data Tables

Q & A

Q. Key Optimization Parameters :

| Parameter | Conditions | Reference |

|---|---|---|

| Catalyst | CDI (carbonyldiimidazole) in THF | |

| Solvent | THF/DMF (anhydrous) | |

| Reaction Time | 2–5 hours at 50–80°C | |

| Yield | 65–85% after purification |

Advanced Question: How can regioselectivity challenges in pyrazole ring formation be addressed during synthesis?

Answer:

Regioselectivity in pyrazole synthesis is influenced by substituent electronic effects and reaction conditions. For 3-methyl-5-carboxylic acid derivatives:

- Steric and Electronic Control : Use bulky trifluoroethyl groups at position 1 to direct substituents to the 5-position via steric hindrance .

- Catalytic Methods : Pd(PPh₃)₄-mediated coupling reactions with boronates can enhance selectivity for the 5-position .

- Temperature Modulation : Lower temperatures (0–25°C) reduce side reactions, improving regioselectivity .

Example :

In a palladium-catalyzed coupling, the trifluoroethyl group at N1 stabilizes the transition state, favoring carboxylation at C5 .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns. The trifluoroethyl group shows a characteristic triplet (~δ 4.2 ppm for CH₂CF₃) and quartet in ¹⁹F NMR .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS ([M-H]⁻ ion at m/z 193.11) confirms molecular weight .

Q. Recommendations :

- Standardize solvent drying protocols (e.g., molecular sieves in THF).

- Use in situ FTIR to monitor reaction progress and optimize quenching times .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at 2–8°C in sealed containers to prevent hydrolysis of the carboxylic acid group .

- Desiccant : Include silica gel to mitigate moisture-induced degradation .

- Light Sensitivity : Protect from UV light to avoid photolytic cleavage of the C-F bond .

Advanced Question: What strategies enhance the compound’s solubility for biological assays?

Answer:

- Co-solvents : Use DMSO:water (1:4) mixtures; the trifluoroethyl group improves lipophilicity, but carboxylate salts (e.g., sodium) enhance aqueous solubility .

- pH Adjustment : Deprotonate the carboxylic acid (pH > 4.5) to form water-soluble anions .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes for in vivo studies .

Advanced Question: How does the trifluoroethyl group influence the compound’s electronic properties?

Answer:

- Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the pyrazole ring, stabilizing the carboxylate anion and enhancing acidity (pKa ~ 3.2) .

- Conformational Rigidity : The bulky trifluoroethyl group restricts rotation, favoring planar pyrazole-carboxylic acid conformations in crystal structures .

Q. Data :

| Property | Value | Reference |

|---|---|---|

| pKa (COOH) | 3.2 ± 0.1 | |

| Dipole Moment | 4.8 Debye (DFT) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.